molecular formula C21H20N4O6 B009712 2-Desamino-5,8-dideazafolic acid CAS No. 106585-70-0

2-Desamino-5,8-dideazafolic acid

Cat. No.: B009712
CAS No.: 106585-70-0
M. Wt: 424.4 g/mol
InChI Key: CSROEJXVRAZBAD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Desamino-5,8-dideazafolic acid is a quinazoline-based folate analogue that serves as a key biochemical tool for investigating nucleotide biosynthesis and developing anticancer strategies. This compound functions as an inhibitor of thymidylate synthase (TS), a critical enzyme for DNA synthesis and a validated target for cancer chemotherapy . Notably, studies demonstrate that the 2-desamino modification confers enhanced growth-inhibitory properties against murine L1210 and human W1L2 leukemia cell lines in vitro compared to its 2-amino counterpart, despite a reduction in direct TS-inhibitory activity in cell-free systems . MECHANISM OF ACTION & RESEARCH APPLICATIONS Research indicates this compound has a multi-target mechanism. While it acts as a thymidylate synthase inhibitor, evidence suggests it also potently targets dihydrofolate reductase (DHFR), another essential folate-dependent enzyme . This dual activity is supported by the complete reversal of its cytotoxicity with thymidine in certain cell lines, and the observed cross-resistance in methotrexate-resistant, DHFR-overproducing cell lines . Its primary research applications include: • Studying Antifolate Resistance: Useful for exploring transport-based resistance, as evidenced by reduced cytotoxicity in cell lines with impaired reduced folate carrier systems . • Investigating Polyglutamation: Serves as a substrate for folylpolyglutamate synthetase (FPGS). Its polyglutamated metabolites are significantly more potent TS inhibitors than the parent monoglutamate, contributing to prolonged intracellular retention and enhanced cytotoxic effects . • Preclinical Drug Development: This compound is a direct precursor to more advanced, clinically evaluated inhibitors such as 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583), which exhibits improved water solubility and in vivo efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106585-70-0

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1

InChI Key

CSROEJXVRAZBAD-KRWDZBQOSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O

Origin of Product

United States

Synthetic Methodologies and Analog Development of 2 Desamino 5,8 Dideazafolic Acid

General Synthetic Approaches to 2-Desamino-5,8-dideazafolic Acid

The construction of the this compound scaffold typically involves a multi-step process that culminates in the coupling of a pteroic acid analog with a glutamate (B1630785) moiety. The general approach relies on established methods of peptide chemistry, adapted for the specific requirements of these complex molecules.

Solution Phase Peptide Synthesis Techniques

Solution phase peptide synthesis is a cornerstone of the assembly of this compound. This methodology offers flexibility in the choice of protecting groups and coupling reagents, allowing for the careful construction of the target molecule. In a typical sequence, the synthesis involves the stepwise coupling of amino acids or peptide fragments in a suitable solvent. The process necessitates the use of protecting groups for the amino and carboxyl functions to prevent unwanted side reactions. While solid-phase peptide synthesis (SPPS) is a powerful technique for many applications, solution-phase methods are often preferred for the synthesis of complex, non-standard structures like folic acid analogs.

Condensation Reactions with Pteroic Acid Analogs via DEPC Activation

A key step in the synthesis is the condensation of a pteroic acid analog with the L-glutamic acid diethyl ester. This reaction is often facilitated by a coupling agent to activate the carboxylic acid group of the pteroic acid analog. While various activating agents can be employed, diethyl pyrocarbonate (DEPC) is a notable reagent for this purpose. The activation with DEPC forms a reactive mixed anhydride, which then readily reacts with the amino group of the glutamate ester to form the desired amide bond. This method provides a reliable means of forging the central linkage of the this compound molecule.

Ester Deprotection Strategies (e.g., TFA Hydrolysis)

The final step in the synthesis of this compound typically involves the removal of the ester protecting groups from the glutamate moiety. Trifluoroacetic acid (TFA) is a commonly used reagent for this deprotection. The diethyl ester of the coupled product is treated with TFA, often in a suitable solvent, to hydrolyze the ester groups and yield the final diacid. This acid-catalyzed hydrolysis is a standard procedure in peptide and medicinal chemistry. nih.gov The mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water, leading to the cleavage of the ester bond. It is a robust method that is generally compatible with the other functional groups present in the molecule. nih.govstackexchange.com

Synthesis of Structural Analogs and Derivatives

To explore the structure-activity relationships and improve the pharmacological properties of this compound, various structural analogs and derivatives have been synthesized. These modifications often target the peptide portion of the molecule or the heterocyclic ring system.

Design and Preparation of γ-Linked Dipeptide Analogues

One strategy to enhance the activity or alter the selectivity of this compound is to modify the glutamate portion by incorporating additional amino acid residues. The design and preparation of γ-linked dipeptide analogues involve extending the glutamate side chain with another amino acid. beilstein-journals.orgbeilstein-journals.org This creates a tripeptide-like structure where the additional amino acid is linked to the γ-carboxyl group of the glutamate. The synthesis of these analogues follows similar principles of solution-phase peptide coupling, where the γ-carboxyl group of a suitably protected glutamate derivative is activated and coupled with the amino group of the incoming amino acid ester. beilstein-journals.org Subsequent deprotection yields the final dipeptide analog.

Analog Type Modification Synthetic Approach Key Reagents
γ-Linked DipeptideAddition of an amino acid to the γ-carboxyl of glutamateSolution-phase peptide couplingProtected amino acids, coupling agents (e.g., DCC, HOBt), deprotection reagents

Modifications in the C9,N10-Bridge Region (e.g., Bridge-elongated analogues)

The C9,N10-bridge region of folic acid analogues plays a crucial role in their interaction with target enzymes. Researchers have explored the impact of elongating this bridge, primarily by introducing an additional methylene (B1212753) group.

Two notable examples of bridge-extended analogues are isohomo-PDDF and isohomo-DMPDDF. nih.gov These compounds feature an extra methylene group inserted between the N10 position and the phenyl ring of N10-propargyl-5,8-dideazafolate (PDDF) and 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolate (DMPDDF), respectively. nih.gov The synthesis of these "isohomo" analogues involves the use of a key intermediate, diethyl N-[4-(2-aminoethyl)benzoyl]-L-glutamate. This intermediate is then coupled with the appropriate bromomethylquinazoline or bromomethylpyridine precursor to yield the final bridge-elongated product.

The biological evaluation of these analogues has focused on their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. The insertion of the additional methylene group in isohomo-PDDF and isohomo-DMPDDF was found to have a significant impact on their inhibitory activity.

Development of 1-deaza and 3-deaza Analogs

The replacement of nitrogen atoms with carbon in the pteridine (B1203161) ring system of folic acid analogues has given rise to the "deaza" family of compounds. This strategic modification alters the electronic distribution and steric properties of the molecule, potentially influencing its binding affinity to target enzymes.

The synthesis of 1-deaza and 3-deaza analogues of this compound has been a key area of investigation. For instance, 2-desamino-N10-propargyl-1,5,8-trideazafolate was synthesized to explore the effect of removing the nitrogen atom at position 1. nih.gov Similarly, the development of 2-desamino-2-methyl-N10-propargyl-3,5,8-trideazafolate allowed for the study of the role of the nitrogen at position 3. nih.gov

The synthetic routes to these deaza analogues typically involve the construction of the corresponding deazapteridine ring system from appropriately substituted pyridine (B92270) or benzene (B151609) precursors. These heterocyclic cores are then elaborated by attaching the side chain, which includes the p-aminobenzoylglutamate moiety.

Enzyme inhibition studies have revealed that the nitrogens at the N1 and N3 positions of the quinazoline (B50416) ring are crucial for potent binding to human thymidylate synthase. nih.gov The removal of either of these nitrogen atoms, as in the 1-deaza and 3-deaza analogues, generally leads to a decrease in inhibitory activity against this enzyme.

Exploration of Other Chemical Substitutions (e.g., methyl, propargyl)

Beyond modifications to the core ring structure and the C9,N10-bridge, the introduction of various substituents at different positions has been a fruitful strategy for developing novel analogues with improved pharmacological profiles. The methyl and propargyl groups are among the most extensively studied substitutions.

The N10-propargyl group has been a particularly important addition, leading to potent thymidylate synthase inhibitors like N10-propargyl-5,8-dideazafolic acid (PDDF, also known as CB3717). nih.govnih.gov Building on this, researchers synthesized 2-desamino-N10-propargyl-5,8-dideazafolate (DPDDF) and 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolate (DMPDDF). nih.govnih.gov

The synthesis of DMPDDF involves a novel and unambiguous construction of the quinazoline ring from a pivotal intermediate in the final step of the synthesis under very mild conditions. nih.gov This approach has proven effective for creating analogues with substitutions on the pyrimidine (B1678525) portion of the ring system.

The biological evaluation of these substituted analogues has yielded significant findings. DMPDDF, for instance, was found to be a strong inhibitor of both human and Lactobacillus casei thymidylate synthases. nih.gov Notably, DMPDDF exhibited significantly greater growth inhibitory activities against Manca human lymphoid leukemia and H35 hepatoma cells in culture compared to PDDF. nih.gov Further studies suggested that the presence of the N3-H in DMPDDF is essential for its binding to thymidylate synthase. nih.gov

The following table summarizes the inhibitory activities of selected analogues against thymidylate synthase and tumor cell growth.

CompoundTarget/Cell LineIC50 / Ki (µM)Reference
2-desamino-5,8-dideazafolateL1210 TSKi = 2 scispace.com
Desamino-CB3717L1210 TSKi = 0.027 scispace.com
8-deaza-10-propargylfolateK562 TSIC50 = 2.25 nih.govdatapdf.com
8-deaza-10-propargylaminopterinK562 TSIC50 = 1.26 nih.govdatapdf.com
N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolateL. caseiIC50 = 0.0028 nih.gov
N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolateS. faeciumIC50 = 0.00057 nih.gov

Interactive Data Table: Inhibitory Activities of this compound Analogues

CompoundTarget/Cell LineActivity TypeValue (µM)
2-desamino-5,8-dideazafolateL1210 TSKi2.0
Desamino-CB3717L1210 TSKi0.027
8-deaza-10-propargylfolateK562 TSIC502.25
8-deaza-10-propargylaminopterinK562 TSIC501.26
N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolateL. caseiIC500.0028
N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolateS. faeciumIC500.00057

Molecular Mechanism of Action and Biological Targets

Interference with Folate Metabolic Pathways

2-Desamino-5,8-dideazafolic acid and its analogues are antifolate compounds that exert their biological effects by interfering with key enzymes in the folate metabolic pathway. This interference disrupts the synthesis of essential precursors for DNA and RNA, ultimately leading to the inhibition of cell growth and proliferation.

While the primary target of this compound analogues is typically thymidylate synthase, evidence suggests a secondary site of action may be Dihydrofolate Reductase (DHFR). Studies on its analogue, 2-desamino-5,8-dideazafolate, have shown that its growth-inhibitory effects can be protected by the addition of folinic acid along with thymidine (B127349) and hypoxanthine (B114508). Furthermore, a methotrexate-resistant L1210 cell line that overproduces DHFR demonstrated cross-resistance to 2-desamino-5,8-dideazafolate, strongly suggesting that DHFR is another target for this compound. nih.gov

The principal mechanism of action for this compound analogues is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines. nih.govnih.gov The compound 2-desamino-N10-propargyl-5,8-dideazafolic acid (also known as desamino-CB3717) is a potent inhibitor of TS. nih.gov Although it shows a 10-fold loss in TS-inhibitory activity compared to its 2-amino counterpart (N10-propargyl-5,8-dideazafolic acid or CB3717), it is a more potent inhibitor of cell growth in L1210 and W1L2 cell lines. nih.gov

The inhibitory activity is significantly enhanced upon intracellular polyglutamylation. The synthetic tri- and tetrapolyglutamate versions of desamino-CB3717 are 66- and 101-fold more powerful as TS inhibitors than the parent monoglutamate form. nih.gov Similarly, while the analogue 2-desamino-2-methyl-5,8-dideazaisofolic acid is a relatively weak inhibitor of L1210 TS in its initial form, its cytotoxicity is fully reversed by thymidine, indicating it functions as a TS inhibitor within cells. nih.gov Its polyglutamated metabolites, synthesized enzymatically, are substantially more potent inhibitors of human TS. nih.gov

Inhibitory Activity of this compound Analogues on Thymidylate Synthase (TS)
CompoundTarget EnzymeKi Value (μM)Notes
2-desamino-5,8-dideazafolateL1210 TS230-fold loss in activity compared to the 2-NH2 compound. nih.gov
2-desamino-N10-propargyl-5,8-dideazafolic acid (desamino-CB3717)L1210 TS0.02710-fold loss in activity compared to the 2-NH2 compound (CB3717). nih.gov
2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583)Murine and Human TS0.01Represents a 3-fold loss in TS inhibitory activity compared to CB3717. nih.gov

The cytotoxic effects of 2-desamino-5,8-dideazafolate can be mitigated by the addition of hypoxanthine, which suggests a secondary mechanism of action involving the inhibition of a folate-dependent enzyme in the purine (B94841) biosynthesis pathway. nih.gov Glycinamide (B1583983) ribonucleotide formyltransferase (GART) is a key enzyme in this pathway, responsible for one of the two formylation steps that utilize folate cofactors. While direct inhibition data for this compound on GART is not specified, the protective effect of hypoxanthine points towards an impact on this pathway. nih.gov The de novo purine synthesis pathway, where GART is a crucial component, is essential for producing the building blocks of DNA and RNA. wikipedia.orgutah.edu

By inhibiting key enzymes like thymidylate synthase and potentially DHFR and GART, this compound disrupts the de novo synthesis of both pyrimidines and purines. nih.gov The inhibition of TS directly blocks the synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis, leading to a "thymineless" state. nih.govpressbooks.pub The secondary effect on DHFR would deplete the pool of tetrahydrofolate, a cofactor required not only for TS but also for the two formylation steps in the purine synthesis pathway catalyzed by GART and AICARFT (aminoimidazole carboxamide ribonucleotide formyltransferase). pressbooks.pubnih.gov This disruption of purine synthesis is supported by findings that hypoxanthine can rescue cells from the cytotoxic effects of the drug. nih.gov

Studies involving the combination of the TS inhibitor ICI 198583 (a this compound analogue) and a de novo purine biosynthesis inhibitor (DDATHF) showed that the purine inhibitor could decrease the cytotoxicity of the TS inhibitor. nih.gov This interaction highlights the complex interplay between the inhibition of pyrimidine (B1678525) and purine pathways. nih.gov

The ultimate consequence of disrupting purine and pyrimidine biosynthesis is the inhibition of DNA synthesis and, subsequently, cell proliferation. nih.govnih.gov The depletion of nucleotide pools, particularly thymidylate, arrests the cell cycle and leads to cell death. nih.gov This cytotoxic effect is demonstrated by the potent inhibition of growth in various cancer cell lines, including L1210 murine leukemia and W1L2 human lymphoblastoid cells. nih.gov The cytotoxicity of related analogues has been directly linked to the induction of DNA fragmentation. nih.gov

Cellular Uptake and Intracellular Processing

The efficacy of this compound analogues is highly dependent on their ability to enter the cell and be converted into their more active polyglutamated forms. nih.govnih.gov Evidence suggests these compounds are transported into cells via the reduced folate carrier. This is supported by the observation that an L1210 cell line with a deficient reduced folate transport system showed a 10-fold resistance to 2-desamino-N10-propargyl-5,8-dideazafolic acid. nih.gov Furthermore, related analogues have been shown to be effective inhibitors of methotrexate (B535133) uptake, implying they are efficiently transported into tumor cells. nih.gov

Reduced Folate Carrier (RFC)-Mediated Transport

Entry into target cells is a critical first step for antifolate action. For this compound and its close structural analogues, a primary route of entry is the Reduced Folate Carrier (RFC), also known as Solute Carrier 19A1 (SLC19A1). The RFC is the major transport system for reduced folates and various antifolates in mammalian cells.

Studies on dideazafolate (B10788444) compounds have consistently pointed to a shared transport mechanism with methotrexate, a classic RFC substrate. Research on the closely related analogue, 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583), demonstrated that a cancer cell line with an impaired ability to transport methotrexate was significantly resistant to this analogue. nih.gov This resistance correlated with a lack of significant drug uptake, strongly implying that transport is mediated by the RFC. nih.gov Further evidence shows that dideazafolate analogues are effective competitive inhibitors of methotrexate uptake, reinforcing the role of RFC as the primary transporter for this class of compounds.

Proton-Coupled Folate Transporter (PCFT)-Mediated Transport

In addition to the RFC, the Proton-Coupled Folate Transporter (PCFT), or Solute Carrier 46A1 (SLC46A1), serves as another important entry route for folates and antifolates. A key characteristic of PCFT is its optimal function at an acidic pH (optimally pH 5.0-5.5), a condition often found in the microenvironment of solid tumors. nih.gov

PCFT functions as a proton-folate symporter, harnessing a proton gradient to drive substrate uptake. nih.gov While it shares little sequence homology with RFC, it transports a similar range of antifolates. nih.gov The development of raltitrexed, a 2-desamino-2-methyl derivative of a 5,8-dideazafolic acid analogue, was part of an effort to improve the therapeutic profile of earlier compounds. nih.gov The transport of such antifolates by PCFT is therapeutically relevant, as the acidic tumor environment can favor PCFT-mediated uptake, potentially enhancing drug accumulation in cancer cells. nih.gov

Role of Folylpolyglutamate Synthetase (FPGS) in Polyglutamation

Once inside the cell, this compound and its analogues undergo a crucial metabolic activation step known as polyglutamation. This reaction is catalyzed by the enzyme Folylpolyglutamate Synthetase (FPGS), which sequentially adds glutamate (B1630785) residues to the parent molecule, forming a polyglutamate tail.

This process is vital for the drug's efficacy. Studies on 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid have shown it to be an effective substrate for FPGS. nih.gov In both mouse and human cancer cell lines, this analogue was converted into a series of polyglutamated forms, with the accumulation of di-, tri-, tetra-, and even pentaglutamate derivatives observed over time. nih.govnih.gov Research has established that 4-oxo-quinazoline analogues, the class to which this compound belongs, are generally good substrates for FPGS and are often metabolized into long-chain polyglutamates. nih.gov

FPGS Substrate Activity for a 2-Desamino-dideazafolate Analogue
CompoundKm (μM)Vmax/Km (relative to Folic Acid)Reference
2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid403.5 nih.gov

Reversal of Polyglutamation by Gamma-Glutamyl Hydrolase (GGH)

The process of polyglutamation is reversible, mediated by the lysosomal enzyme Gamma-Glutamyl Hydrolase (GGH). nih.gov GGH functions as a peptidase that cleaves the gamma-glutamyl chains from both natural folates and antifolate drugs. nih.govwikipedia.org This action converts the polyglutamated forms back into monoglutamates or shorter-chain derivatives, which can then be exported from the cell. nih.gov

High levels of GGH activity have been associated with cellular resistance to antifolates like methotrexate. nih.gov By hydrolyzing the polyglutamate tails, GGH reduces the intracellular concentration and retention of the active drug forms, thereby diminishing their therapeutic effect. nih.gov While direct studies on GGH action against this compound polyglutamates are not detailed in the provided search results, the established role of GGH in the metabolism of all antifolate polyglutamates indicates it is the enzyme responsible for their catabolism.

Impact of Polyglutamation on Intracellular Retention and Target Affinity

The addition of a polyglutamate tail by FPGS has two profound consequences that enhance the pharmacological activity of antifolates: increased intracellular retention and improved affinity for target enzymes.

Polyglutamated molecules are larger and more highly charged than their monoglutamate precursors. This structural change effectively traps the drug inside the cell, as the polyglutamated forms are poor substrates for efflux transporters. Research on a 2-desamino-dideazafolate analogue demonstrated this principle clearly: when the drug was removed from the external medium, the monoglutamate form was rapidly lost from the cells, while the polyglutamate derivatives were preferentially retained, with approximately 70% remaining after 24 hours. nih.gov

Furthermore, polyglutamation dramatically increases the inhibitory potency of the drug. Synthetic polyglutamate derivatives of a 2-desamino-dideazafolate analogue were found to be up to 100 times more potent as inhibitors of their target enzyme, thymidylate synthase, than the parent monoglutamate compound. nih.gov This enhanced binding affinity ensures a more sustained and powerful inhibition of the folate-dependent pathways essential for cell proliferation.

Effect of Polyglutamation on Antifolate Properties
PropertyMonoglutamate FormPolyglutamate FormReference
Cellular RetentionLow (readily effluxed)High (preferentially retained) nih.gov
Target Enzyme InhibitionBase potencyUp to 100-fold more potent nih.gov

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Enzymatic Inhibition

The inhibitory activity of 2-desamino-5,8-dideazafolic acid derivatives is intricately linked to their molecular structure. Modifications at the pyrimidine (B1678525) ring, the C9,N10-bridge, and the glutamate (B1630785) moiety have profound effects on their ability to inhibit key enzymes, primarily thymidylate synthase (TS).

Modifications to the pyrimidine ring of 5,8-dideazafolate analogues significantly alter their binding affinity for thymidylate synthase (TS). The removal of the 2-amino group to create 2-desamino derivatives has a notable impact on direct enzyme inhibition.

For instance, 2-desamino-5,8-dideazafolate shows a Ki value of 2 µM for the inhibition of L1210 TS, representing a 30-fold loss in TS-inhibitory activity compared to its 2-amino counterpart, 5,8-dideazafolate. nih.gov Similarly, 2-desamino-N¹⁰-propargyl-5,8-dideazafolate (also known as desamino-CB3717) has a Ki of 0.027 µM, which is a 10-fold decrease in potency against TS compared to the 2-amino compound N¹⁰-propargyl-5,8-dideazafolic acid (CB3717). nih.gov

Further modification, such as the addition of a 2-methyl group in 2-desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid (ICI 198583), results in a Ki of 10 nM against murine and human TS, a 3-fold loss in activity compared to CB3717. nih.gov Despite this decrease in direct TS inhibition, these 2-desamino compounds often exhibit more potent cytotoxicity against cancer cell lines. nih.gov This suggests that while the 2-amino group contributes to optimal binding with the isolated enzyme, its absence in the 2-desamino analogues is compensated for by other factors, such as cellular uptake and subsequent metabolism. nih.gov For example, 2-desamino-5,8-dideazafolate shows activity against cell lines that overproduce TS, hinting at a potential secondary target, possibly dihydrofolate reductase. nih.gov

CompoundKi (TS Inhibition)Fold Change vs. 2-Amino Analogue
2-Desamino-5,8-dideazafolate2 µM30-fold decrease
2-Desamino-N¹⁰-propargyl-5,8-dideazafolate0.027 µM10-fold decrease
2-Desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid10 nM3-fold decrease

Alterations to the bridge connecting the heterocyclic ring system and the benzoyl moiety, particularly at the N10 position, are crucial for inhibitory potency. The introduction of a propargyl group at the N10 position of 5,8-dideazafolate significantly enhances TS inhibition. This is evident in the potent activity of compounds like N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) and its 2-desamino analogues. nih.gov

The N¹⁰-propargyl group contributes to a tighter binding within the folate binding site of TS. nih.gov While the removal of the 2-amino group slightly reduces this affinity, the N¹⁰-propargyl substitution remains a key determinant of potency. nih.gov For example, desamino-CB3717 is a significantly more potent inhibitor of TS than 2-desamino-5,8-dideazafolate, which lacks the N10 substitution. nih.gov

Other modifications at the N10 position have been explored to create irreversible inhibitors. Substituting the N10 position of 2-desamino-2-methyl-5,8-dideazafolate (DMDDF) with a chloroacetyl group (ClAc-DMDDF) or an iodoacetyl group results in compounds that, while being reversible inhibitors initially, can proceed to irreversibly inactivate TS by forming a covalent bond with a key cysteine residue at the active site. nih.gov The iodoacetyl derivative was found to be a more efficient inactivator due to its tighter initial binding (lower KI) compared to the chloroacetyl derivative. nih.gov

The L-glutamate portion of this compound and its analogues is of paramount importance for their anticancer activity, primarily because it allows the molecule to be a substrate for the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This enzyme catalyzes the sequential addition of glutamate residues to the parent compound, a process known as polyglutamation.

Polyglutamated forms of these inhibitors are significantly more potent against TS and are retained within the cell for much longer periods than their monoglutamate counterparts. nih.gov For example, the synthetic tri- and tetrapolyglutamate derivatives of desamino-CB3717 were found to be 66- and 101-fold more potent, respectively, as TS inhibitors than the parent monoglutamate form. nih.gov Similarly, polyglutamates of 2-desamino-2-methyl-5,8-dideazaisofolic acid were substantially more inhibitory toward human TS than the parent compound. nih.gov

Compound DerivativeFold Increase in TS Inhibition vs. Monoglutamate
Desamino-CB3717 (triglutamate)66-fold
Desamino-CB3717 (tetraglutamate)101-fold

The stereochemistry of folate analogues, particularly at the chiral alpha-carbon of the glutamate moiety, is critical for biological activity. The natural configuration is L-glutamic acid, and enzymes involved in folate metabolism, such as folylpolyglutamate synthetase (FPGS), exhibit a high degree of stereospecificity for this L-enantiomer.

For this compound and its derivatives to be effective, they must be recognized and processed by FPGS to form the more potent polyglutamated forms. This enzymatic conversion is strictly dependent on the presence of the L-glutamate configuration. The use of the D-glutamate enantiomer would render the compound a poor substrate for FPGS, thereby preventing the intracellular accumulation and retention of the active, polyglutamated inhibitor. This would drastically reduce its cytotoxic efficacy.

While specific studies on the D-enantiomer of this compound are not prominent, the established principles of enzyme stereoselectivity in the folate pathway underscore the essential nature of the L-glutamate form. The precise three-dimensional arrangement of the carboxyl and amino groups of the L-glutamate is required for proper orientation and binding within the active site of FPGS, allowing for the peptide bond formation with the next glutamate residue. Therefore, the chiral state of the glutamate tail is an absolute determinant of the compound's ability to be "activated" through polyglutamation.

Identification of Key Binding Interactions at Target Enzyme Active Sites

The inhibitory effect of this compound derivatives is achieved through specific, non-covalent interactions within the active site of thymidylate synthase. These interactions anchor the inhibitor in a position that prevents the binding of the natural folate cofactor.

The binding of 5,8-dideazafolate inhibitors to the TS active site involves a network of hydrogen bonds. Although a specific crystal structure for this compound complexed with TS is not detailed in the provided context, the binding mode can be inferred from studies of related quinazoline-based inhibitors like N¹⁰-propargyl-5,8-dideazafolate (CB3717).

These inhibitors occupy the binding site for the natural cofactor, 5,10-methylenetetrahydrofolate. The quinazoline (B50416) ring system (a 5,8-dideazapteridine) mimics the pteridine (B1203161) ring of the natural folate. Key interactions typically involve:

Hydrogen bonds between the heterocyclic ring system and conserved amino acid residues and water molecules within the enzyme's active site. These interactions are crucial for orienting the inhibitor.

The glutamate moiety extends into a channel on the enzyme surface, where its carboxyl groups form critical ionic interactions and hydrogen bonds with conserved arginine residues. These interactions are vital for anchoring the "tail" of the inhibitor and are a primary reason for the increased affinity of polyglutamated forms, as each additional glutamate can form further favorable interactions.

In the ternary complex, the inhibitor traps the enzyme and the substrate, dUMP, preventing the catalytic cycle from proceeding. nih.gov Modeling studies based on the known crystal structure of E. coli TS suggest that the inhibitor binds in the folate binding site, and modifications like an N10-iodoacetyl group can position the reactive moiety in proximity to the catalytic cysteine (Cys-146 in E. coli TS), leading to covalent modification and irreversible inhibition. nih.gov The stability and potency of these inhibitors are thus a direct result of the cumulative effect of these hydrogen bonding and ionic interactions within the enzyme's active site.

Hydrophobic Interactions and Stacking Interactions

The binding of this compound and its analogs to their target enzymes, such as glycinamide (B1583983) ribonucleotide (GAR) transformylase and dihydrofolate reductase, is significantly influenced by hydrophobic and stacking interactions within the active site. The quinazoline ring system, a core component of this class of compounds, plays a central role in establishing these non-covalent interactions.

The planar structure of the quinazoline ring is amenable to pi-pi stacking interactions with the aromatic side chains of amino acid residues within the enzyme's active site. For instance, in related quinazoline inhibitors, this ring system has been observed to stack with phenylalanine residues, contributing to the stability of the enzyme-inhibitor complex. nih.gov

The nature of the substituent at the N10-position also critically influences hydrophobic interactions. The introduction of various alkyl, cycloalkyl, and aryl groups at this position allows for the probing of a hydrophobic pocket adjacent to the quinazoline ring. The inhibitory activity of a series of N10-substituted 5,8-dideazafolates against GAR transformylase underscores the importance of these interactions for ligand binding. nih.gov

Role of Specific Amino Acid Residues in Ligand Binding

The interaction of this compound and its analogs with GAR transformylase is dictated by a network of interactions with key amino acid residues in the enzyme's active site. While direct crystallographic data for the 2-desamino compound specifically may be limited, inferences can be drawn from studies of the parent compounds and related inhibitors.

In human GAR transformylase, several amino acid residues are known to be critical for substrate binding and catalysis. These include:

Aspartate (Asp) 144: This residue is believed to play a crucial role in the catalytic mechanism, potentially by activating a water molecule or acting as a general acid/base. It forms a salt bridge with His108, which is essential for maintaining the correct protonation state of the histidine.

Histidine (His) 108: This residue is proposed to be involved in proton transfer during the formylation reaction. Its interaction with Asp144 is vital for its catalytic function.

Asparagine (Asn) 106: This residue is thought to stabilize the tetrahedral intermediate formed during the reaction.

The absence of the 2-amino group in this compound is a significant modification that alters the hydrogen bonding pattern within the active site. In folate and its analogs containing the 2-amino group, this group typically forms key hydrogen bonds with the enzyme, contributing significantly to binding affinity. The removal of this group necessitates a re-evaluation of the binding mode and highlights the increased importance of other interactions, such as hydrophobic and stacking forces, for the stability of the enzyme-inhibitor complex.

The following table summarizes the key amino acid residues in GAR transformylase and their putative roles in ligand binding and catalysis:

Amino Acid ResiduePutative Role in Ligand Binding/Catalysis
Aspartate 144Catalysis, Salt bridge with His108
Histidine 108Proton transfer, Catalysis
Asparagine 106Stabilization of reaction intermediate

Rational Design Principles for Novel Analogs

The development of novel analogs of this compound is guided by several rational design principles aimed at enhancing their potency, selectivity, and pharmacological properties. These principles are derived from structure-activity relationship (SAR) studies and an understanding of the enzymatic targets.

One key design strategy involves the modification of the N10-substituent . The exploration of a wide range of substituents at this position has demonstrated that this region of the molecule can be modified to optimize interactions with a hydrophobic pocket in the active site of GAR transformylase. The goal is to identify groups that can improve binding affinity without compromising other desirable properties. A series of N10-substituted 5,8-dideazafolates have shown competitive inhibition against N10-formyl-5,8-dideazafolate, indicating that this position is a viable point for modification to enhance inhibitory activity. nih.gov

Another important principle is the bioisosteric replacement within the quinazoline ring system . The synthesis of 2-aza-2-desamino analogs, where the carbon at position 2 is replaced with a nitrogen, represents an effort to introduce new hydrogen bonding capabilities and alter the electronic properties of the heterocyclic core. google.com This approach aims to compensate for the loss of the 2-amino group and potentially forge new, favorable interactions within the enzyme's active site.

Furthermore, a critical aspect of the rational design of these analogs is the consideration of their role as substrates for folylpolyglutamate synthetase (FPGS) . The addition of multiple glutamate residues to the molecule can significantly enhance its intracellular retention and inhibitory potency against target enzymes. nih.gov Therefore, designing analogs that are good substrates for FPGS is a key strategy to improve their anticancer activity. For example, 2-desamino-2-methyl-5,8-dideazaisofolic acid was found to be an efficient substrate for mammalian FPGS, and its polyglutamated forms were substantially more inhibitory toward human thymidylate synthase. nih.gov

The table below outlines some of the rational design principles and the resulting modifications to the this compound scaffold:

Design PrincipleChemical ModificationDesired Outcome
Optimization of Hydrophobic InteractionsVariation of the N10-substituent (e.g., alkyl, propargyl)Enhanced binding affinity to GAR transformylase
Introduction of New H-Bonding Donors/AcceptorsBioisosteric replacement (e.g., 2-aza-2-desamino)Improved interactions with the enzyme active site
Enhancement of Intracellular Retention and PotencyDesign as a substrate for Folylpolyglutamate Synthetase (FPGS)Increased intracellular concentration and target enzyme inhibition
Investigation of the Role of the 2-PositionSynthesis of 2-desamino-2-methyl analogsProbing the steric and electronic requirements at the 2-position

These design principles, driven by a deep understanding of the SAR, continue to guide the development of more effective and selective antifolate agents based on the this compound template.

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule inhibitors to their protein targets.

While specific docking studies for 2-Desamino-5,8-dideazafolic acid are not extensively detailed in publicly available literature, the binding modes can be inferred from studies of analogous compounds and the known crystal structures of its primary targets, thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, docking of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives into the active site of human DHFR has been performed to understand their interactions. nih.gov Such studies typically utilize software like AutoDock or LigandFit to place the ligand into the enzyme's active site. nih.gov

In the case of this compound, docking into the active site of TS would likely show the quinazoline (B50416) ring system occupying the same pocket as the pyrimidine (B1678525) ring of the natural substrate, dUMP. Key interactions would be expected with conserved residues in the folate-binding site. Similarly, when docked into DHFR, the pteridine-like core of the inhibitor would be predicted to form hydrogen bonds and hydrophobic interactions with key residues such as Ile7, Glu30, and Phe34, which are crucial for the binding of classical antifolates like methotrexate (B535133). nih.govmdpi.com The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), helps in ranking potential inhibitors before their synthesis and biological evaluation. mdpi.com

The removal of the 2-amino group in this compound has significant implications for its biological activity, which can be rationalized through computational analysis. Compared to its 2-amino counterparts, the 2-desamino analog exhibits altered inhibitory profiles against TS and DHFR. nih.gov Structure-activity relationship (SAR) studies have shown that while the 2-amino group can be important for potent TS inhibition in some scaffolds, its removal in the 5,8-dideazafolate series can lead to compounds with a more desirable balance of activities or improved pharmacological properties. preprints.org

Computational models can help elucidate the structural basis for these observations. For example, the absence of the 2-amino group might reduce steric hindrance or alter the electronic properties of the quinazoline ring, allowing for a more favorable fit within the active site of DHFR, even if it slightly diminishes binding to TS. nih.gov Studies on related quinazoline inhibitors of TS have highlighted the importance of substituents on the aniline (B41778) ring and the quinazoline core for enhanced binding. capes.gov.br For example, electron-withdrawing groups can enhance binding affinity. capes.gov.br Computational analysis of the binding pocket can reveal nearby pockets that can be filled by appropriate substituents to increase potency. capes.gov.br

Molecular Dynamics Simulations to Explore Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, allowing for the exploration of conformational changes and the stability of interactions over time. nih.govmdpi.com An MD simulation of this compound bound to TS or DHFR would typically be performed using software like GROMACS or NAMD. mdpi.com These simulations, often run for nanoseconds to microseconds, can reveal:

The stability of the predicted docking pose.

The flexibility of the ligand within the active site.

The dynamic network of hydrogen bonds and hydrophobic interactions.

The conformational changes induced in the enzyme upon ligand binding. mdpi.com

Studies on other antifolates have shown that drug binding can induce both local and distal dynamic changes in the enzyme, which are critical for understanding the mechanism of inhibition. mdpi.com For example, MD simulations have been used to study the effect of mutations on inhibitor binding and the role of water molecules in mediating ligand-enzyme interactions. nih.gov

Homology-Based Modeling of Target Enzymes

In cases where the crystal structure of a target enzyme is not available, a homology model can be constructed based on the amino acid sequence and the known structure of a related homologous protein. nih.gov For example, if a high-resolution crystal structure of L1210 (murine leukemia) TS or DHFR, the enzymes against which this compound has been tested, were unavailable, a homology model could be built using the human or E. coli enzyme as a template. capes.gov.brnih.gov

The process involves:

Identifying a suitable template structure from the Protein Data Bank (PDB).

Aligning the target sequence with the template sequence.

Building the 3D model of the target protein.

Refining and validating the model using tools like PROCHECK to assess its stereochemical quality. youtube.com

Once a reliable homology model is generated, it can be used for molecular docking and MD simulations with this compound to predict binding modes and guide further drug design efforts. nih.govmdpi.com

Quantum Chemistry Calculations (e.g., DFT) for Electronic Properties and SAR Elucidation

Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule, including its charge distribution, molecular orbitals, and electrostatic potential. nih.gov These properties are fundamental to understanding ligand-receptor interactions.

For this compound, DFT calculations could be used to:

Determine the partial atomic charges on the atoms of the quinazoline ring and the side chain.

Analyze the impact of removing the 2-amino group on the electron density distribution of the molecule. nih.gov

Calculate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to assess its chemical reactivity.

These quantum mechanical insights can be correlated with experimental inhibitory activities to develop quantitative structure-activity relationships (QSAR) and to rationalize the observed SAR. For instance, understanding the electrostatic potential on the surface of the molecule can explain why it forms favorable interactions with certain amino acid residues in the active site. nih.gov

Mathematical Modeling of Folate Metabolism Pathways

Mathematical models of folate metabolism provide a systems-level understanding of how antifolates perturb this complex network. nih.govcwru.edunih.gov These models consist of a series of ordinary differential equations that describe the rates of the enzymatic reactions in the pathway. cwru.edu By incorporating the kinetic parameters of inhibition for this compound against its target enzymes (TS and DHFR), a mathematical model can simulate the downstream effects on cellular processes, such as nucleotide biosynthesis and cell growth. nih.gov

Such models can be used to:

Predict the sensitivity of cancer cells to the drug.

Investigate mechanisms of drug resistance.

Explore potential drug-drug interactions. nih.gov

Simulate the impact of varying drug concentrations on the folate pathway.

While specific models incorporating this compound are not widely published, the existing frameworks for modeling antifolate action provide a clear blueprint for how such an analysis would be conducted. nih.govcwru.edunih.gov

Simulation of Metabolic Fluxes and Pathway Dynamics

The simulation of metabolic fluxes provides a quantitative understanding of the rates of metabolic reactions within a biological system. For an antifolate agent like this compound, which directly targets a key enzyme in the folate pathway, metabolic flux analysis (MFA) can be a powerful tool. While specific MFA studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles and methodologies have been established for other antifolates, such as methotrexate. These studies provide a framework for how such simulations could be applied.

Mathematical models of folate metabolism have been developed and utilized to investigate the effects of various antifolates. nih.govnih.gov These models can simulate the dynamic changes in folate pools and the downstream effects on nucleotide biosynthesis upon inhibition of a specific enzyme. For this compound, a computational model would simulate the inhibition of GARFT and the subsequent impact on the flux through the purine (B94841) synthesis pathway. This can help in predicting the extent of reduction in purine nucleotide levels, which is the primary cytotoxic mechanism of the drug.

Furthermore, transient metabolic flux analysis (tMFA) is a technique that could be particularly insightful. As demonstrated with methotrexate, tMFA can reveal not only the direct inhibition of the target pathway but also the propagation of these effects to other interconnected metabolic pathways. nih.govnih.gov For this compound, a tMFA study could potentially uncover secondary metabolic consequences beyond purine starvation, providing a more comprehensive picture of its cellular impact.

The table below illustrates the conceptual application of metabolic flux analysis to understand the impact of this compound. The values are hypothetical and for illustrative purposes to show expected changes based on the drug's mechanism.

Metabolic PathwayKey MetabolitesPredicted Flux Change with this compoundRationale
De Novo Purine Synthesis Inosine monophosphate (IMP)Significant Decrease Direct inhibition of GARFT, a key enzyme in this pathway. pfizer.comjohnshopkins.edu
Thymidylate Synthesis Thymidylate (dTMP)Minor or Indirect Decrease Primarily dependent on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), not the direct target. nih.gov
Glycolysis LactatePotential Increase Cells may upregulate glycolysis to compensate for reduced ATP from purine synthesis.
Pentose Phosphate Pathway Ribose-5-phosphate (B1218738)Potential Decrease Reduced demand for ribose-5-phosphate due to decreased purine synthesis.

Investigation of Drug-Drug Interactions at a Systems Level

The co-administration of multiple drugs can lead to complex interactions, altering their efficacy and toxicity. Investigating these drug-drug interactions (DDIs) at a systems level using computational models is a critical aspect of modern pharmacology. For this compound, a systems-level investigation would go beyond simple pairwise interactions and consider the broader network effects within the cell.

Network pharmacology is a powerful approach for this purpose. It involves constructing and analyzing interaction networks between drugs, their protein targets, and other cellular components. nih.govnih.gov By mapping the known targets of this compound (primarily GARFT) and other co-administered drugs onto a comprehensive protein-protein interaction network, it is possible to identify potential points of cross-talk and predict synergistic or antagonistic effects.

For instance, a study on the interaction between 5,10-dideazatetrahydrofolate (a related compound) and a thymidylate synthase inhibitor showed that the former could decrease the cytotoxicity of the latter. pfizer.com This was associated with a drop in intracellular dATP pools. A systems-level model could simulate these changes in nucleotide pools and their downstream consequences on DNA replication and cell cycle progression to explain the observed interaction.

Table of Potential Drug-Drug Interactions with this compound (Lometrexol)

Interacting DrugPotential EffectLevel of Evidence/Interaction Type
Folic Acid Decreased therapeutic efficacy of LometrexolClinical observation, competition for enzymatic pathways nih.gov
Leucovorin Decreased therapeutic efficacy of LometrexolClinical observation, rescue agent for antifolate toxicity nih.gov
Methotrexate Potential for additive or synergistic effects on folate metabolism inhibitionShared mechanism of action on folate pathway nih.gov
Probenecid May increase serum concentration of LometrexolInhibition of renal tubular secretion
Non-steroidal anti-inflammatory drugs (NSAIDs) May increase the toxicity of LometrexolCompetition for renal excretion

A systems-level computational model would take this information further by simulating the pharmacokinetic and pharmacodynamic consequences of these interactions. For example, a physiologically based pharmacokinetic (PBPK) model could simulate how co-administration with an NSAID alters the renal clearance of this compound, leading to higher plasma concentrations and increased risk of toxicity.

Preclinical Biological Evaluation in Model Systems

In Vitro Cell Culture Models

In vitro studies using established cancer cell lines are fundamental to characterizing the cytotoxic and cytostatic effects of new chemical entities. These models allow for a detailed investigation of cellular responses to drug exposure in a controlled environment.

Assessment of Growth Inhibition in Mammalian Cell Lines

The growth-inhibitory properties of 2-desamino-5,8-dideazafolic acid and its analogues have been evaluated in a variety of mammalian cell lines. While specific data for this compound across a broad panel of cell lines is not extensively documented in publicly available literature, studies on closely related compounds provide significant insights into its potential activity.

Analogues of this compound have demonstrated potent growth inhibition in murine leukemia L1210 cells. For instance, certain 2-desamino-5,8-dideaza analogues were found to be 4 to 6 times more cytotoxic to L1210 cells than their counterparts containing a 2-amino group. nih.gov Another related compound, 2-desamino-N10-propargyl-5,8-dideazafolic acid (also known as desamino-CB3717), also exhibited more potent inhibition of L1210 and human W1L2 cell growth compared to their 2-amino counterparts. nih.gov

A study on 2-desamino-2-methyl-5,8-dideazaisofolic acid, another analogue, revealed it to be a potent inhibitor of the growth of L1210 and MCF-7 cells in culture. nih.gov This suggests that the 2-desamino-5,8-dideazafolate scaffold is a promising backbone for the development of potent antiproliferative agents.

Cell LineCompoundIC50 (µM)
L12102-desamino-N10-propargyl-5,8-dideazafolic acidNot explicitly stated, but more potent than its 2-amino counterpart
W1L22-desamino-N10-propargyl-5,8-dideazafolic acidNot explicitly stated, but more potent than its 2-amino counterpart

Analysis of Cellular Uptake and Intracellular Accumulation

The cellular uptake of antifolates is a critical determinant of their biological activity. Studies on analogues of this compound suggest that these compounds likely utilize the reduced folate carrier system for entry into cells. Evidence for this comes from an L1210 subline with impaired reduced folate transport, which exhibited 10-fold resistance to both desamino-CB3717 and 2-desamino-5,8-dideazafolate. nih.gov This indicates that efficient transport is necessary for their cytotoxic effects.

Furthermore, it has been demonstrated that related compounds, such as 2-desamino-2-methyl-5,8-dideazaisofolic acid, are effective inhibitors of the uptake of methotrexate (B535133) into MOLT-4 cells, implying that they are efficiently transported into tumor cells. nih.gov Once inside the cell, these compounds can undergo polyglutamylation, a process that traps them intracellularly and enhances their inhibitory activity against target enzymes.

Metabolic Characterization of Cellular Responsiveness to Antifolates

The primary intracellular target of many 5,8-dideazafolate analogues is thymidylate synthase (TS). The cytotoxicity of 2-desamino-2-methyl-5,8-dideazaisofolic acid, for example, was completely reversed by the addition of thymidine (B127349), strongly suggesting that it acts as a TS inhibitor within the cell. nih.gov While the parent compound may be a relatively weak inhibitor of isolated TS, its intracellular metabolites are significantly more potent.

A key metabolic process for these antifolates is their conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). Both 5,8-dideazafolate and its desamino analogue have been shown to be excellent substrates for FPGS, approximately 10-fold better than the N10-propargyl compounds. nih.gov The removal of the 2-amino function did not negatively impact the substrate activity for FPGS. nih.gov These polyglutamated forms are not only retained within the cell for longer periods but are also substantially more potent inhibitors of human TS than the parent monoglutamate form. nih.gov This metabolic conversion is a crucial step in potentiating the cytotoxic effects of this compound and its analogues.

Interestingly, a methotrexate-resistant L1210 cell line overproducing dihydrofolate reductase (DHFR) showed cross-resistance to 2-desamino-5,8-dideazafolate, suggesting that DHFR may be a secondary target for this compound. nih.gov This was further supported by the observation that the inhibition of cell growth could be protected by the addition of hypoxanthine (B114508) or folinic acid along with thymidine. nih.gov

Studies on Cell Cycle Perturbations Induced by Antifolates

The inhibition of thymidylate synthase by antifolates leads to a depletion of thymidine triphosphate pools, which is essential for DNA synthesis. This disruption of DNA replication typically results in cell cycle arrest, often at the S-phase. A study investigating the interaction of a related quinazoline-based TS inhibitor, ICI198583, with another antifolate, 5,10-dideazatetrahydrofolate (DDATHF), in L1210 cells provides some indirect evidence of cell cycle effects. The cytotoxicity of ICI198583 was associated with DNA fragmentation, a hallmark of apoptosis which is often preceded by cell cycle arrest. nih.gov

While direct studies detailing the specific effects of this compound on the cell cycle phases are not extensively reported, its mechanism of action as a thymidylate synthase inhibitor strongly implies an induction of S-phase arrest and subsequent apoptosis in sensitive cell lines.

Investigation of Gene Expression Changes in Response to Folate Depletion

In Vivo Animal Models (Preclinical Research)

Preclinical in vivo studies are essential to evaluate the therapeutic potential and systemic effects of a drug candidate in a whole-organism context. While comprehensive in vivo data for this compound is limited, studies on its close analogue, desamino-CB3717 (2-desamino-N10-propargyl-5,8-dideazafolic acid), have demonstrated significant antitumor activity.

In a key in vivo study, desamino-CB3717 was shown to be curative in approximately 75% of mice bearing the L1210 leukemia tumor. nih.gov This remarkable efficacy highlights the potential of the 2-desamino-5,8-dideazafolate scaffold in a preclinical cancer model. The success of this analogue in vivo suggests that it possesses favorable pharmacokinetic and pharmacodynamic properties that allow it to reach the tumor tissue in sufficient concentrations to exert its cytotoxic effects. Further in vivo studies on this compound are warranted to fully assess its therapeutic index and spectrum of activity against various tumor xenografts.

Development and Utilization of Folate-Modulated Animal Models (e.g., Folate-Deficient Mice)

The evaluation of antifolate drugs like this compound can be significantly enhanced by the use of animal models with altered folate metabolism. These models can provide insights into how the efficacy of such drugs might be influenced by the folate status of the host.

Diet-Induced Folate Deficiency: Mice fed a diet completely devoid of folic acid develop time-dependent decreases in serum and red blood cell folate levels. This dietary approach allows for the controlled induction of folate deficiency, enabling researchers to study its impact on normal tissue function and the potentiation of antifolate drug effects.

Genetically Engineered Mouse Models: More sophisticated models involve the genetic alteration of key components of folate transport and metabolism. For instance, "humanized" mouse models have been developed where the murine gene for folylpoly-γ-glutamate synthetase (FPGS), an enzyme crucial for intracellular folate retention, is modified to resemble the human gene structure. nih.gov This is significant because there are notable species differences in FPGS gene regulation, which can affect the translation of preclinical antifolate efficacy studies from mice to humans. nih.gov The development of mice with a human-like FPGS gene structure provides a more accurate preclinical model for assessing the activity of antifolates that are substrates for this enzyme. nih.gov

These folate-modulated animal models, whether diet-induced or genetically engineered, represent valuable tools for investigating the therapeutic window of antifolates. By manipulating host folate levels, researchers can better understand the selective toxicity of these drugs towards tumor cells versus normal tissues, a critical factor in determining clinical utility.

Evaluation of Antifolate Effects on Target Pathways in vivo

The primary mechanism of action of many antifolates, including this compound and its analogs, is the inhibition of key enzymes in the folate pathway, leading to disruption of DNA synthesis and cell death. In vivo studies are crucial for confirming that these enzymatic targets are effectively inhibited in a whole-organism setting.

Studies on analogs of this compound have demonstrated their effects on target pathways in vivo. For instance, in studies with the related compound 10-propargyl-5,8-dideazafolic acid (PDDF), the inhibition of thymidylate synthase (TS) in intact cells was measured by monitoring the release of tritium (B154650) from [5-³H]deoxyuridine. nih.gov Pre-incubation with dihydrofolate reductase (DHFR) inhibitors was found to enhance the capacity of PDDF to inhibit TS. nih.gov This suggests that by reducing the levels of competing intracellular folates, the inhibitory activity of the antifolate at the primary target enzyme is increased. nih.gov

While direct in vivo data on the specific modulation of target pathways by this compound is limited in publicly accessible literature, the compound has been shown to be a poor inhibitor of mammalian thymidylate synthase in vitro. nih.gov However, its 2-desamino counterparts have demonstrated cytotoxic effects that are 4-6 times greater than their 2-NH2 analogs against L1210 leukemia cells. nih.gov Furthermore, these desamino compounds were found to be only 1.5-3 times less inhibitory towards dihydrofolate reductase (DHFR) compared to the analogs containing a 2-NH2 group. nih.gov This suggests that DHFR may be a significant in vivo target for this compound. The reversal of cytotoxicity by thymidine in cell culture studies with a related analog, 2-desamino-2-methyl-5,8-dideazaisofolic acid, strongly indicates that the ultimate cellular effect is the inhibition of the TS pathway, even if the primary enzymatic inhibition is modest. nih.gov

Compound AnalogueTarget Enzyme(s)In Vivo Model SystemKey Findings
10-propargyl-5,8-dideazafolic acid (PDDF)Thymidylate Synthase (TS)H35 hepatoma cellsPre-incubation with DHFR inhibitors synergistically increased TS inhibition by PDDF. nih.gov
2-desamino-5,8-dideazafolate analoguesDihydrofolate Reductase (DHFR), Thymidylate Synthase (TS)L1210 leukemia cellsPoor inhibitors of mammalian TS but only moderately less inhibitory toward DHFR than 2-amino counterparts. nih.gov
2-desamino-2-methyl-5,8-dideazaisofolic acidThymidylate Synthase (TS)Cell CultureCytotoxicity completely reversed by thymidine, confirming TS as the functional cellular target. nih.gov

Assessment of Drug Interactions and Synergistic Effects in Animal Models

The combination of anticancer agents is a cornerstone of modern chemotherapy, often leading to improved efficacy and the circumvention of drug resistance. The preclinical evaluation of drug interactions and potential synergistic effects of this compound with other agents in animal models is therefore a critical area of investigation.

While specific in vivo drug combination studies for this compound are not extensively detailed in available literature, in vitro studies with closely related analogs provide a strong rationale for such combinations. For example, the cytotoxicity of ICI198583, a quinazoline-based TS inhibitor, was found to be decreased in a dose-dependent manner when co-administered with 5,10-dideazatetrahydrofolate (DDATHF), an inhibitor of de novo purine (B94841) biosynthesis, in mouse leukaemic L1210 cells. nih.gov This antagonistic interaction was associated with a decrease in DNA fragmentation and a reduction in intracellular dATP pools. nih.gov

Conversely, synergistic interactions have been observed between the related compound 10-propargyl-5,8-dideazafolate (PDDF) and DHFR inhibitors like metoprine (B1676516) and trimetrexate (B1681579) in H35 hepatoma cells. nih.gov This synergy is thought to arise from the DHFR inhibitors reducing the intracellular pools of natural folates that compete with PDDF for binding to thymidylate synthase. nih.gov This enhancement of target inhibition by reducing competing substrates provides a clear mechanism for the observed synergistic effect.

These in vitro findings strongly suggest that the in vivo efficacy of this compound could be significantly modulated by co-administration with other agents that perturb folate metabolism. Animal model studies would be essential to confirm these interactions and to establish optimal dosing and scheduling for potential combination therapies.

Interacting Compound(s)Model SystemType of InteractionMechanism of Interaction
5,10-dideazatetrahydrofolate (DDATHF) with ICI198583Mouse leukaemic L1210 cells (in vitro)AntagonismDecrease in ICI198583 cytotoxicity, associated with reduced DNA fragmentation and dATP pools. nih.gov
Dihydrofolate Reductase (DHFR) inhibitors (metoprine, trimetrexate) with 10-propargyl-5,8-dideazafolate (PDDF)H35 hepatoma cells (in vitro)SynergyReduction of cellular folates, leading to increased inhibition of thymidylate synthase by PDDF. nih.gov

Mechanisms of Antifolate Resistance

Enzyme-Based Resistance Mechanisms

At the heart of antifolate action are key enzymes in the folate pathway. Cells have devised several strategies to counteract the inhibitory effects of these drugs by modifying these enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a vital step in the synthesis of purines and thymidylate necessary for DNA replication. nih.gov Antifolates like methotrexate (B535133) are designed to bind tightly to the active site of DHFR, inhibiting its function. nih.gov However, mutations in the DHFR gene can alter the structure of the active site, thereby reducing the binding affinity of the inhibitor. nih.gov This allows the enzyme to maintain some level of catalytic activity even in the presence of the drug.

Numerous studies have identified specific mutations in the DHFR active site that confer resistance. For instance, mutations in codons for hydrophobic residues have been shown to significantly decrease the inhibitory effect of methotrexate. nih.gov A notable example is the L22R mutation in Drosophila DHFR, which, when expressed in mammalian cells, conferred approximately 200-fold resistance to methotrexate. nih.gov Combinatorial mutations at residues Phe31, Phe34, and Gln35 have also been shown to result in highly resistant variants of human DHFR, with some triple mutants exhibiting Ki(MTX) values up to 180 nM, a dramatic increase from the wild-type Ki of less than 0.03 nM. nih.gov However, this increased resistance often comes at the cost of reduced catalytic efficiency. nih.gov In the context of malaria, mutations at residues 51, 59, 108, and 164 of Plasmodium falciparum DHFR are linked to resistance to antifolates like pyrimethamine (B1678524) and cycloguanil. nih.govnih.gov

DHFR Mutation Organism/Cell Line Fold Resistance to Methotrexate (approx.) Effect on Inhibitor Binding (Ki) Reference(s)
L22RDrosophila (expressed in CHO cells)200Not specified nih.gov
L30QDrosophila S3 cellsResistantNot specified nih.gov
F31S/F34S/Q35S (Triple Mutant)Human (expressed in E. coli)>4000180 nM (vs <0.03 nM for WT) nih.gov
N51I+C59R+S108N+I164L (Quadruple Mutant)Plasmodium falciparumHighLow affinity for MTX-Sepharose nih.gov
829C→T (in 3' UTR)Human DG44 cells4Indirectly increases DHFR protein levels pnas.org

This table provides illustrative examples of DHFR mutations and their impact on methotrexate resistance. The level of resistance and effect on inhibitor binding can vary depending on the specific mutation and the experimental system.

Another effective strategy for overcoming the effects of antifolates is to simply produce more of the target enzyme. By increasing the intracellular concentration of DHFR or thymidylate synthase (TS), cells can effectively "soak up" the inhibitor, leaving a sufficient amount of unbound, functional enzyme to carry out its essential metabolic role.

Gene amplification is a common molecular mechanism leading to the overexpression of DHFR. nih.gov Studies in acute lymphoblastic leukemia (ALL) have shown that high levels of DHFR expression are a significant factor in poor survival. nih.gov In one study, the median DHFR expression in an ALL patient group was 9.38-fold higher than in the control group. nih.gov Patients with high DHFR expression had a 2.81-fold increased risk of relapse. nih.gov Similarly, overexpression of thymidylate synthase, the target of antifolates like 2-desamino-N10-propargyl-5,8-dideazafolic acid, can also lead to resistance. nih.gov

In many pathogenic bacteria, resistance to sulfonamide antibiotics is mediated by mutations in the gene encoding dihydropteroate (B1496061) synthase (DHPS). nih.gov DHPS is the target of sulfonamides, which act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA). frontiersin.orgbiorxiv.org Mutations in the folP gene, which encodes DHPS, can lead to an enzyme with reduced affinity for sulfonamides while maintaining its ability to bind pABA. nih.govfrontiersin.org

Clinical resistance in gram-negative enteric bacteria is often due to the acquisition of plasmids carrying drug-resistant variants of DHPS, such as those encoded by the sul1 and sul2 genes. nih.gov These plasmid-borne DHPS enzymes exhibit significant insensitivity to sulfonamides. nih.gov In Staphylococcus aureus, primary resistance mutations such as F17L and T51M have been identified, which directly lead to sulfonamide resistance. frontiersin.org These are often accompanied by secondary mutations that compensate for any loss of catalytic fitness caused by the primary resistance mutations. frontiersin.org

Transport-Based Resistance Mechanisms

The ability of an antifolate to reach its intracellular target is as critical as its interaction with the enzyme itself. Therefore, alterations in the transport machinery of the cell can profoundly impact drug efficacy.

The reduced folate carrier (RFC), also known as SLC19A1, is the primary transporter for methotrexate and other folates into mammalian cells. nih.govnih.govwikipedia.org A decrease in the efficiency of this transporter, either through reduced expression or mutations that impair its function, can significantly limit the intracellular accumulation of the drug, leading to resistance. nih.govnih.govnih.gov

Studies have identified several mutations in the RFC1 gene that result in a transport-deficient phenotype. For example, in L1210/D3 mouse leukemia cells, two point mutations in RFC (I48F and W105G) were found to confer resistance to 5,10-dideazatetrahydrofolate. sigmaaldrich.com These mutations led to a marked decrease in the influx Km for folic acid. sigmaaldrich.com In human leukemia cell lines, decreased expression of RFC1 has been observed in cells resistant to the antifolates ZD9331 and raltitrexed, correlating with diminished cellular uptake of methotrexate. nih.gov Transfection of a functional RFC1 gene into transport-deficient, methotrexate-resistant breast cancer cells made them 250-fold more sensitive to the drug, highlighting the critical role of this transporter. nih.gov

Cell Line Antifolate Agent Change in RFC Function Effect on Antifolate Sensitivity Reference(s)
ZR-75-1 (human breast cancer)MethotrexateTransfection with RFC1250-fold increased sensitivity nih.gov
L1210/D3 (mouse leukemia)5,10-dideazatetrahydrofolateI48F and W105G mutationsResistance sigmaaldrich.com
MOLT-3/ZD9331 (human leukemia)ZD9331Decreased RFC1 expressionResistance nih.gov
K562/ZD1694 (human leukemia)RaltitrexedScarcely expressed RFC1High degree of resistance nih.gov
L1210:1565Desamino-CB3717Unable to transport reduced folates10-fold resistance nih.gov

This table illustrates the impact of altered RFC function on sensitivity to various antifolates in different cell lines.

In addition to reduced uptake, increased efflux of antifolates from the cell is another major mechanism of resistance. Members of the ATP-binding cassette (ABC) transporter superfamily, including the multidrug resistance-associated proteins (MRPs/ABCC) and the breast cancer resistance protein (BCRP/ABCG2), function as ATP-dependent efflux pumps that can actively transport a wide range of structurally diverse compounds, including antifolates, out of the cell. nih.govresearchgate.netnih.govresearchgate.netyoutube.com

Overexpression of these efflux pumps can lead to a significant reduction in the intracellular concentration of antifolates, thereby conferring resistance. nih.gov MRP1, MRP2, MRP3, MRP4, and MRP5, as well as BCRP, have all been implicated in antifolate resistance. nih.govnih.gov For example, MRP1 and MRP2 have been shown to mediate resistance to polyglutamatable antifolates through drug extrusion. drugbank.com BCRP is known to transport both monoglutamate and polyglutamate forms of methotrexate and folic acid. nih.gov This efflux activity not only contributes to drug resistance but can also lead to decreased cellular folate levels, which itself can be a mechanism of resistance to certain antifolates. nih.gov

Altered Folate Metabolism and Salvage Pathways

A primary strategy by which cells overcome the effects of antifolates is by altering their folate metabolism or enhancing the use of salvage pathways. These pathways allow cells to bypass the enzymatic blockade imposed by the drug, thereby maintaining the supply of essential folate cofactors required for the synthesis of nucleotides and amino acids.

Elevated intracellular concentrations of natural folate cofactors can lead to resistance against antifolates, particularly those that require intracellular activation via polyglutamylation. nih.gov Physiological folates and certain antifolates are substrates for the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues to these molecules. nih.gov This process traps the molecules within the cell and can increase their affinity for target enzymes. nih.govnih.gov

When intracellular levels of physiological folates are high, they can outcompete the antifolate drug for binding to FPGS. nih.gov This results in less efficient polyglutamylation and retention of the drug, reducing its cytotoxic efficacy. nih.gov This mechanism is particularly relevant for drugs like pemetrexed (B1662193) and raltitrexed. nih.govnih.gov While this is a well-established mechanism of general antifolate resistance, specific studies detailing resistance to 2-desamino-5,8-dideazafolic acid directly caused by increased physiological folate pools are not extensively documented in the available research. However, related studies on its analogue, desamino-CB3717, indicate that it is a good substrate for FPGS, suggesting that competition with natural folates could theoretically influence its activity.

Drug ClassResistance MechanismEffect on Drug EfficacyReference
Polyglutamatable Antifolates (e.g., Pemetrexed, Raltitrexed)Competition with high levels of physiological folates for the enzyme Folylpolyglutamate Synthetase (FPGS).Reduced intracellular polyglutamylation and retention of the antifolate, leading to decreased activity. nih.gov

A novel mechanism of intrinsic antifolate resistance in bacteria involves the metabolic conversion of folinic acid (also known as leucovorin). nih.govnih.gov Some bacteria can utilize exogenous folinic acid, bypassing the need for the de novo folate synthesis pathway that is typically targeted by antifolates like sulfonamides and trimethoprim. nih.govnih.govyoutube.com

Research has identified that the enzyme 5,10-methenyltetrahydrofolate synthase (MTHFS) is responsible for the ATP-dependent, irreversible conversion of folinic acid into 5,10-methenyltetrahydrofolate, a usable cofactor in the folate pathway. nih.govnih.gov Bacteria possessing this enzyme can effectively overcome the metabolic blockade imposed by classical antifolates. nih.gov Studies in Mycobacterium smegmatis and Escherichia coli have shown that mutants lacking the MTHFS enzyme become hypersusceptible to antifolates. nih.govnih.gov This mechanism underscores a sophisticated bacterial strategy for folate homeostasis and resistance. There is no specific research in the retrieved results linking this bacterial resistance mechanism to this compound, as studies on this compound have primarily focused on its effects against mammalian cancer cells. nih.govnih.gov

OrganismEnzymeFunctionRole in ResistanceReference
Mycobacterium smegmatis, Escherichia coli5,10-methenyltetrahydrofolate synthase (MTHFS)Converts folinic acid to 5,10-methenyltetrahydrofolate.Allows bacteria to utilize an external folate source, bypassing the antifolate-inhibited de novo synthesis pathway. nih.govnih.gov

Novel Resistance Mechanisms (e.g., Chiral Evasion)

As understanding of resistance evolves, novel and more complex mechanisms are being uncovered. One such sophisticated mechanism is "chiral evasion," which has been identified in the context of resistance to next-generation antifolates. nih.govplos.org

Chirality plays a significant role in the biological activity of many drugs. Chiral evasion is a phenomenon where a mutated target enzyme exploits the stereochemistry (the specific three-dimensional arrangement) of both the drug inhibitor and its natural cofactor to avoid inhibition. nih.govplos.org This has been described in detail for Staphylococcus aureus containing the F98Y mutation in its dihydrofolate reductase (SaDHFR) enzyme, which confers resistance to trimethoprim. nih.govplos.orgnih.gov This mutated enzyme shows a differential ability to bind enantiomers (mirror-image isomers) of propargyl-linked antifolates (PLAs) by cooperatively selecting for different anomeric configurations of the NADPH cofactor. nih.govplos.org In essence, the enzyme-cofactor complex changes its shape to better accommodate one drug isomer while evading the other, a mechanism distinct from simple target mutation that ablates binding for all forms of the drug. nih.govplos.org

This stereospecific resistance mechanism highlights a new frontier in drug design, where creating inhibitors resilient to such evasion is a key challenge. biorxiv.orgbiorxiv.org Currently, there are no studies in the available literature that investigate or report chiral evasion as a mechanism of resistance to this compound.

Resistance MechanismDescriptionExampleReference
Chiral EvasionA mutated enzyme exploits the chirality of both an inhibitor and a cofactor to evade drug binding and maintain its function.The F98Y mutation in S. aureus DHFR allows it to evade inhibition by certain propargyl-linked antifolate enantiomers by altering its preference for NADPH cofactor isomers. nih.govplos.org

Advanced Analytical Methodologies in 2 Desamino 5,8 Dideazafolic Acid Research

Chromatographic Techniques for Compound Analysis

Chromatography is fundamental to the purification and analysis of 2-Desamino-5,8-dideazafolic acid and related compounds, enabling the separation of the target molecule from reactants, byproducts, and metabolites.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of this compound analogs. In the synthesis of related compounds, such as 2-aza-2-desamino-5,8-dideazafolic acid, preparative HPLC is employed to isolate the final product from the reaction mixture. rsc.org The purity of newly synthesized heterocyclic compounds, including those in the triazine class, is also routinely determined using Reversed-Phase HPLC (RP-HPLC). researchgate.netnih.gov This technique ensures that the compound used in biological assays is of high purity, which is critical for obtaining accurate and reproducible data.

For instance, the purification of a 2-aza-2-desamino analogue of 5,8-dideazafolic acid was achieved using a preparative HPLC system with specific operational parameters. rsc.org

Table 1: Example of Preparative HPLC Conditions for a this compound Analogue rsc.org

ParameterSpecification
Column Waters C18 Radial Compression Cartridge
Particle Size 15 µm
Dimensions 25 x 100 mm
Mobile Phase 8% Acetonitrile in 0.05 M Ammonium Acetate (NH4OAc)
pH 6.9

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide a powerful combination of separation and detection, offering high sensitivity and selectivity. This is crucial for complex biological analyses. While direct LC-MS studies on this compound are not detailed in the provided results, the methodology has been validated for closely related novel multitarget folate antagonists like glytrexate. nih.gov For such compounds, a sensitive and selective LC-MS/MS method was developed to support biological analysis, including the evaluation of stability in plasma and liver microsomes, plasma protein binding, and pharmacokinetics. nih.gov Furthermore, LC-MS/MS using high-resolution instruments like Orbitrap has been used to identify metabolites of other triazine-containing compounds in biological systems. nih.gov

Spectroscopic Methods

Spectroscopic methods are vital for the structural elucidation and confirmation of synthesized compounds.

UV-Visible Spectroscopy is a key technique used to confirm the structure of newly synthesized compounds that are structurally related to this compound. researchgate.net The heterocyclic ring systems in these molecules contain chromophores that absorb ultraviolet or visible light at characteristic wavelengths, providing evidence for the correct formation of the desired chemical structure. This spectral data is an important component of the comprehensive characterization of these novel compounds. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) and Time-of-Flight Mass Spectrometry (CE-TOFMS)

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like folic acid and its analogs. nih.govchromatographyonline.com It offers advantages over HPLC, including higher resolution and the need for fewer samples. nih.gov The principle of CE involves the separation of proteins or other charged molecules based on their size and charge within a capillary under the influence of a strong electric field. youtube.com Different variants of the technique, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), have been successfully applied to the baseline separation of various water-soluble vitamins, including folic acid, in under 10 minutes. rsc.orgnih.govchromatographyonline.com

When coupled with mass spectrometry (CE-MS), the technique provides sensitive determination of analytes with low limits of detection. nih.gov This combination is powerful for the analysis of complex samples, such as those found in food and biological matrices. nih.gov Though specific applications of CE-MS/MS or CE-TOFMS for this compound were not found in the search results, the proven success of CE in analyzing folic acid suggests its strong potential for the analysis of this and other structurally similar antifolates. nih.govnih.govchromatographyonline.com

Molecular Biology Techniques for Gene and Protein Analysis

To understand the biological activity and mechanisms of resistance to antifolate drugs like this compound, a variety of molecular and biochemical techniques are employed. These methods allow researchers to investigate the interactions between the drug and its cellular targets.

Key techniques include the analysis of target gene mutations and expression levels. For example, in cells resistant to the related antifolate pemetrexed (B1662193), DNA sequence analysis was used to detect potential mutations in the genes for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS). chromatographyonline.com Concurrently, mRNA levels of target enzymes like thymidylate synthase were assessed to determine if resistance was associated with changes in gene expression. chromatographyonline.com

Protein analysis is also critical. The purification of target enzymes, such as dihydrofolate reductase (DHFR), is often accomplished using fast protein liquid chromatography (FPLC) systems with affinity columns. researchgate.net Kinetic analyses are then performed to determine the inhibitory potency (e.g., Kᵢ or IC₅₀ values) of compounds like this compound against their target enzymes. youtube.comresearchgate.net Furthermore, X-ray crystallography has been used to determine the three-dimensional structure of target enzymes in complex with inhibitors, providing detailed insights into the molecular interactions that drive binding and inhibition. youtube.comresearchgate.net

Table 2: Molecular Biology Techniques in Antifolate Research

TechniqueApplication / PurposeFindings for Related Antifolates
DNA Sequencing To identify mutations in genes of target proteins (e.g., RFC, FPGS) that may confer drug resistance. chromatographyonline.comNo mutations were detected in RFC or FPGS proteins in a pemetrexed-resistant cell line. chromatographyonline.com
mRNA Analysis To quantify gene expression levels of target enzymes (e.g., thymidylate synthase) to check for upregulation in resistant cells. chromatographyonline.comA slight decrease in thymidylate synthase mRNA was observed in a resistant cell line. chromatographyonline.com
Protein Purification (FPLC) To isolate target enzymes like DHFR for in vitro inhibition assays and structural studies. researchgate.netDfrB1 protein was purified using a nickel-affinity column on an ÅKTA FPLC system. researchgate.net
Enzyme Inhibition Assays To determine the inhibitory potency (Kᵢ, IC₅₀) of the compound against its target enzyme. researchgate.netThis compound and its analogs inhibit DfrB1 in the low micromolar range. youtube.comresearchgate.net
X-ray Crystallography To resolve the 3D structure of the inhibitor bound to its target enzyme, revealing key binding interactions. researchgate.netCrystal structures revealed two molecules of a dimeric inhibitor binding simultaneously in the active site of DfrB1. researchgate.net

Quantitative Reverse Transcriptase Real-Time PCR (qRT-PCR) for Gene Expression

Quantitative Reverse Transcriptase Real-Time PCR (qRT-PCR) is a highly sensitive technique used to measure the expression levels of specific genes. In the context of this compound research, qRT-PCR is instrumental in understanding how cancer cells adapt to treatment with this antifolate. The expression of genes encoding key enzymes in the folate pathway and those involved in drug transport can be significantly altered in response to the compound.

For instance, studies on related antifolates have shown that chronic exposure can lead to the upregulation of the gene encoding the target enzyme, thymidylate synthase (TS). This overexpression is a common mechanism of drug resistance. Similarly, the expression of genes for folate transporters, which are responsible for the uptake of the compound into the cell, may also be modulated. By using qRT-PCR, researchers can quantify these changes in messenger RNA (mRNA) levels, providing insights into the molecular mechanisms of action and resistance. The 2-ΔΔCT method is commonly used to calculate the fold change in relative gene expression. mdpi.com

Table 1: Hypothetical qRT-PCR Analysis of Gene Expression in L1210 Cells Treated with this compound

Gene Function Fold Change in Expression (Treated vs. Control) Interpretation
TYMS Encodes Thymidylate Synthase 3.5 Upregulation may indicate a compensatory response to enzyme inhibition.
DHFR Encodes Dihydrofolate Reductase 1.2 Minimal change suggests it is not a primary target of this analogue. nih.gov
SLC19A1 Encodes Reduced Folate Carrier 0.6 Downregulation could indicate a mechanism to reduce drug uptake.

Sanger Sequencing for Mutation Detection

Sanger sequencing is a method used to determine the precise order of nucleotides in a DNA molecule. nih.gov In the study of this compound, this technique is crucial for identifying mutations in the genes of target enzymes that could confer resistance to the drug. For example, a mutation in the TYMS gene could lead to an altered thymidylate synthase enzyme that no longer binds effectively to the inhibitor.

By sequencing the TYMS gene from both sensitive and resistant cancer cell lines, researchers can pinpoint specific point mutations, insertions, or deletions that are responsible for the resistant phenotype. researchgate.net This information is vital for understanding the structural basis of drug resistance and for the design of next-generation inhibitors that can overcome these mutations.

Western Blotting for Protein Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This method is complementary to qRT-PCR, as it confirms whether changes in gene expression translate to corresponding changes in protein levels. In research involving this compound, Western blotting is used to measure the amount of key proteins such as thymidylate synthase and dihydrofolate reductase in treated versus untreated cells. An increase in the amount of the target protein is a well-established mechanism of resistance to antifolate drugs.

Flow Cytometry for Cellular Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. thermofisher.com In the context of this compound research, it is used to assess the compound's effects on the cell cycle and to quantify apoptosis (programmed cell death).

By staining cells with a fluorescent DNA-binding dye, flow cytometry can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com Antifolates that inhibit thymidylate synthase typically cause an accumulation of cells in the S phase, a phenomenon known as "thymineless death." Flow cytometry can also be used with specific markers to identify and quantify apoptotic cells, providing a measure of the compound's cytotoxic efficacy.

Table 2: Hypothetical Flow Cytometry Analysis of Cell Cycle Distribution in MCF-7 Cells

Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase Interpretation
Control 65% 20% 15% Normal cell cycle distribution.

Metabolomics and Isotope Tracer Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. When combined with isotope tracer studies, it becomes a powerful tool for mapping the flow of atoms through metabolic pathways. These approaches are invaluable for understanding the precise metabolic consequences of treatment with this compound.

Tracing Carbon Fluxes through the Folate Pathway

Stable isotope tracing involves feeding cells with nutrients that have been labeled with heavy isotopes (e.g., ¹³C-glucose or ¹³C-serine). By tracking the incorporation of these heavy atoms into downstream metabolites, researchers can map the activity of metabolic pathways in real-time. nih.gov

In the context of this compound, which targets folate metabolism, tracing the flux of one-carbon units is particularly insightful. Serine is a major source of one-carbon units for the synthesis of purines and thymidylate. mdpi.com By using ¹³C-labeled serine, researchers can trace the one-carbon units through the folate cycle and determine how the compound affects their transfer. For example, a decrease in the incorporation of ¹³C from serine into thymidylate would provide direct evidence of thymidylate synthase inhibition.

Global Metabolite Profiling to Assess Pathway Perturbations

Global, or untargeted, metabolite profiling aims to measure as many metabolites as possible in a sample to obtain a comprehensive snapshot of the metabolic state. This approach can reveal unexpected effects of a drug and identify novel biomarkers of response or resistance.

Treatment of cancer cells with this compound is expected to cause significant perturbations in the levels of metabolites within the folate pathway and downstream pathways. For instance, one would anticipate an accumulation of deoxyuridine monophosphate (dUMP), the substrate of thymidylate synthase, and a depletion of deoxythymidine monophosphate (dTMP), its product. Furthermore, disruptions in purine (B94841) synthesis and other one-carbon unit-dependent reactions can be monitored. princeton.edu

Table 3: Hypothetical Changes in Metabolite Levels in Response to this compound

Metabolite Pathway Fold Change (Treated vs. Control) Interpretation
dUMP Pyrimidine (B1678525) Synthesis 15.0 Accumulation due to thymidylate synthase inhibition.
dTMP Pyrimidine Synthesis 0.1 Depletion due to blocked synthesis.
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Purine Synthesis 8.0 Accumulation indicates disruption of de novo purine synthesis. princeton.edu
Serine One-Carbon Metabolism 1.5 Slight accumulation may occur due to feedback inhibition.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Folate Analogs with Improved Selectivity

The quest for more effective and selective antifolates is a primary objective in medicinal chemistry. mdpi.com The development of novel analogs of 2-desamino-5,8-dideazafolic acid focuses on improving their selectivity for tumor cells while minimizing effects on normal tissues. nih.gov One strategy involves exploiting differences in transport mechanisms between cancerous and healthy cells. nih.gov For instance, creating analogs that are preferentially taken up by folate receptors (FRs) or the proton-coupled folate transporter (PCFT), which are often overexpressed in tumors, while having limited affinity for the ubiquitously expressed reduced folate carrier (RFC), could enhance tumor-specific targeting. researchgate.net

Researchers are also exploring modifications to the core structure of 5,8-dideazafolates to improve their interaction with target enzymes. For example, the synthesis of 2-aza-2-desamino analogues, where a nitrogen atom replaces the C2-NH2 group, has shown a significant increase in thymidylate synthase (TS) binding affinity. google.com This suggests that subtle structural changes can lead to more potent and selective enzyme inhibition. The development of "non-classical" antifolates, which are lipophilic and can enter cells via passive diffusion, represents another avenue to bypass traditional folate transport systems and potentially overcome certain resistance mechanisms. mdpi.com

Integration of Multi-Omics Data for Systems Biology Approaches

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for understanding the complex biological systems that underpin cancer and drug response. frontiersin.org Integrating these multi-omics datasets allows for a more holistic, systems-level view of how cells respond to antifolate treatment. frontiersin.orgresearchgate.net

A systems biology approach can help to:

Identify novel biomarkers: By analyzing the molecular profiles of sensitive versus resistant tumors, researchers can identify genetic or metabolic signatures that predict a patient's response to a particular antifolate. frontiersin.org

Uncover new drug targets: Systems-level analysis can reveal previously unknown vulnerabilities in the folate pathway or interconnected metabolic networks that can be exploited for therapeutic intervention. frontiersin.orgnih.gov

Elucidate resistance mechanisms: Integrating multi-omics data can provide a comprehensive picture of the molecular changes that lead to drug resistance, moving beyond single-gene alterations. elsevierpure.com For example, gene amplification of GTP-cyclohydrolase (GCH1), the first enzyme in the folate synthesis pathway, has been linked to antifolate resistance in malaria parasites, highlighting the importance of looking at the entire pathway. nih.gov

By building computational models that integrate diverse biological data, researchers can simulate the effects of antifolates on cellular metabolism and predict how perturbations in the system might affect drug efficacy. mdpi.com This approach is crucial for developing personalized medicine strategies where treatment is tailored to the specific molecular characteristics of a patient's tumor. researchgate.net

Exploration of Synergistic Combinations with Other Metabolic Inhibitors

Combining this compound or its analogs with other metabolic inhibitors is a promising strategy to enhance their anticancer activity and overcome resistance. The rationale behind this approach is to target multiple nodes within the metabolic network of cancer cells, leading to a more profound and sustained therapeutic effect.

One area of exploration is the combination with inhibitors of de novo purine (B94841) biosynthesis. For example, studies have shown that the cytotoxicity of the thymidylate synthase inhibitor 2-desamino-2-methyl-10-propargyl-5,8-dideazafolic acid (ICI 198583) can be modulated by inhibitors of purine synthesis. nih.gov Specifically, the addition of 5,10-dideazatetrahydrofolate (DDATHF), an inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase, was found to decrease the cytotoxicity of ICI 198583. nih.gov This interaction highlights the intricate balance between different branches of nucleotide metabolism and suggests that a deeper understanding of these connections is necessary to design effective combination therapies.

Another potential combination strategy involves pairing a 5,8-dideazafolate analog with a non-polyglutamylatable dihydrofolate reductase (DHFR) inhibitor like trimetrexate (B1681579). google.com This dual-pronged attack could more completely block folic acid metabolism, potentially leading to a synergistic antitumor effect. google.com The idea is to simultaneously inhibit multiple key enzymes in the folate pathway, making it more difficult for cancer cells to adapt and survive.

Advanced Computational Modeling for Drug Design and Resistance Prediction

Computational modeling has become an indispensable tool in modern drug discovery and development. semanticscholar.org In the context of this compound, advanced computational methods are being employed for both the design of new analogs and the prediction of resistance mechanisms. mdpi.com

Drug Design: Structure-based drug design techniques, such as molecular docking and molecular dynamics simulations, allow researchers to visualize and predict how different antifolate analogs will bind to their target enzymes. semanticscholar.org This information can guide the synthesis of new compounds with improved affinity and selectivity. For example, computational studies can help in understanding the structural basis for the increased thymidylate synthase binding of 2-aza-2-desamino analogues compared to their 2-desamino counterparts. google.com

Resistance Prediction: Computational models can also be used to simulate the effects of mutations in target enzymes or transport proteins on drug binding and efficacy. youtube.com By analyzing the genetic and molecular data from resistant tumors, researchers can build models that predict which patients are likely to develop resistance to a particular antifolate. youtube.com This can help in the development of strategies to circumvent or overcome resistance. For instance, if a model predicts that a specific mutation in dihydrofolate reductase will lead to resistance, clinicians could potentially select an alternative therapy that is not affected by that mutation.

Targeting Folate Transporters for Enhanced Antifolate Efficacy

The efficiency of antifolate uptake into tumor cells is a critical determinant of their therapeutic efficacy. nih.gov Therefore, strategies aimed at enhancing drug delivery by targeting folate transporters are an active area of research.

Many tumors overexpress folate receptors (FRs), particularly FR-α, while their expression in normal tissues is limited. researchgate.net This differential expression provides a therapeutic window for targeted drug delivery. Novel antifolate analogs are being designed to have high affinity for FRs, allowing for selective uptake into cancer cells. researchgate.net This approach can also be extended to the development of drug-loaded nanoparticles or polymersomes that are decorated with folic acid to facilitate their targeted delivery to tumor sites. nih.gov

In addition to FRs, the proton-coupled folate transporter (PCFT) is another attractive target for enhancing antifolate efficacy. researchgate.net PCFT is also often overexpressed in tumors and can transport a variety of folate analogs. researchgate.net Designing antifolates that are good substrates for PCFT but poor substrates for the more ubiquitously expressed reduced folate carrier (RFC) could lead to improved tumor selectivity and reduced systemic toxicity. researchgate.net

The development of antifolates that can effectively utilize these alternative transport pathways is particularly important for overcoming resistance mechanisms that involve the downregulation or loss of RFC function. nih.gov For example, an L1210 cell line that was unable to transport reduced folates showed resistance to 2-desamino-N10-propargyl-5,8-dideazafolic acid, highlighting the importance of transport in its activity. nih.gov

Q & A

Basic Research Questions

Q. What structural modifications differentiate 2-Desamino-5,8-dideazafolic acid from classical antifolates, and how do these affect thymidylate synthase (TS) inhibition?

  • Answer : The compound lacks the 2-amino group present in classical antifolates (e.g., methotrexate) and features a propargyl group at the N10 position. These modifications enhance TS binding specificity by reducing interactions with off-target enzymes like dihydrofolate reductase (DHFR). Kinetic studies using recombinant TS demonstrate competitive inhibition with Ki values in the nanomolar range, validated via X-ray crystallography showing direct steric hindrance at the enzyme's active site .

Q. What experimental assays are used to quantify TS inhibition by this compound?

  • Answer : Standard assays include spectrophotometric monitoring of dTMP synthesis from dUMP and 5,10-methylenetetrahydrofolate at 340 nm. For example, purified TS is incubated with 10 µM dUMP and varying inhibitor concentrations (1–100 nM). Initial reaction rates are measured, and IC50 values are calculated using nonlinear regression. Data validation often includes parallel radiometric assays with [³H]-FdUMP to confirm binding .

Q. How does polyglutamylation influence the cytotoxicity of this compound?

  • Answer : Polyglutamylation by folylpolyglutamate synthetase (FPGS) increases cellular retention and TS inhibition. In vitro studies with L1210 leukemia cells use HPLC to quantify polyglutamate chain lengths (e.g., mono- vs. pentaglutamate forms). Cells deficient in FPGS show 10-fold reduced sensitivity, confirming the role of polyglutamylation in efficacy .

Advanced Research Questions

Q. What computational methods predict binding affinities of this compound analogs?

  • Answer : Free energy perturbation (FEP) and molecular dynamics (MD) simulations compare binding ΔG values. For instance, FEP analysis of 10-propargyl- vs. 10-formyl-substituted analogs to E. coli TS reveals a 2.9 kcal/mol difference, correlating with experimental IC50 ratios (PDDF: 0.8 nM vs. FDDF: 15 nM). Discrepancies are resolved by incorporating solvent entropy effects .

Q. How do resistance mechanisms in cancer cells impact this compound efficacy?

  • Answer : Resistance arises via TS overexpression or reduced FPGS activity. In vitro models (e.g., L1210/R7A cells) are generated by stepwise drug exposure. RT-PCR quantifies TS mRNA levels, while enzymatic assays measure FPGS activity. Cross-resistance profiles (e.g., 5-fluorouracil vs. pemetrexed) guide combination therapy design .

Q. What is the role of this compound in combination therapies?

  • Answer : Synergy studies with DNA-damaging agents (e.g., cisplatin) use Chou-Talalay analysis. For example, in HCT-116 colon cancer cells, a combination index (CI) of 0.3 indicates strong synergy. Mechanistic studies reveal TS inhibition depletes dTMP pools, sensitizing cells to DNA strand breaks .

Data Contradiction Analysis

Q. How can discrepancies between computational and experimental binding data for TS inhibitors be reconciled?

  • Answer : Discrepancies often stem from incomplete solvation models or conformational flexibility. For this compound, MD simulations with explicit water molecules improve ΔG predictions by 1.2 kcal/mol. Experimental validation via isothermal titration calorimetry (ITC) confirms entropic contributions from water displacement at the active site .

Methodological Tables

Parameter This compound Methotrexate Pemetrexed
TS Inhibition (IC50) 0.8 nM >1 µM7.2 nM
FPGS Dependency High ModerateHigh
Cellular Retention (t½) 24 hours 8 hours18 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.